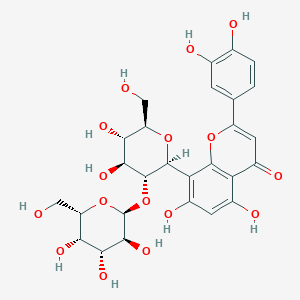
2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 102594479 is a natural product found in Trollius with data available.
Biological Activity
2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, commonly referred to as 2"-O-beta-L-galactopyranosylorientin , is a flavonoid glycoside with significant biological activity. Its structure features multiple hydroxyl groups and glycosidic linkages, which contribute to its diverse pharmacological properties. This article reviews the compound's biological activities, focusing on its anti-inflammatory, antioxidant, and potential antidiabetic effects.
The chemical properties of 2"-O-beta-L-galactopyranosylorientin are crucial for understanding its biological activity. The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H30O16 |
| Molecular Weight | 610.52 g/mol |
| Melting Point | 218-220 °C |
| Solubility | Soluble in DMSO; sparingly soluble in methanol |
| pKa | 6.19 ± 0.40 (Predicted) |
Anti-inflammatory Effects
Research indicates that 2"-O-beta-L-galactopyranosylorientin exhibits notable anti-inflammatory properties. In a study using RAW 264.7 macrophages, the compound significantly decreased the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) when induced by lipopolysaccharide (LPS) . This suggests its potential use in managing inflammatory diseases.
Antioxidant Activity
Flavonoids are known for their antioxidant capabilities, and 2"-O-beta-L-galactopyranosylorientin is no exception. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have demonstrated that flavonoids can balance reactive oxygen species (ROS) levels, contributing to cellular protection against oxidative damage .
Antidiabetic Potential
The antidiabetic effects of this compound have been explored in various studies. It has shown promise in enhancing glucose uptake and improving insulin sensitivity in vitro. For instance, compounds similar to 2"-O-beta-L-galactopyranosylorientin have been linked to the inhibition of α-amylase and α-glucosidase enzymes, which play critical roles in carbohydrate metabolism . These findings suggest that it may help manage blood sugar levels effectively.
Case Studies and Research Findings
Several studies have focused on the biological activity of flavonoids similar to or including 2"-O-beta-L-galactopyranosylorientin:
- Inflammation Reduction : A study reported that treatment with flavonoids reduced LPS-induced inflammation markers in macrophages, indicating a potential therapeutic role for inflammatory diseases .
- Antioxidant Studies : Research highlighted that flavonoids exhibit significant antioxidant activity through various mechanisms, including radical scavenging and metal chelation .
- Antidiabetic Mechanisms : In vitro studies indicated that certain flavonoids could enhance glucose uptake in liver cells and inhibit key enzymes involved in glucose metabolism, suggesting a pathway for diabetes management .
Properties
IUPAC Name |
8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFHNKJGBCSLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














